molecular formula C18H19N3O3S2 B2903716 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole CAS No. 837414-19-4

3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2903716
CAS RN: 837414-19-4
M. Wt: 389.49
InChI Key: RYJJKNFMKGWYMG-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole, also known as TPO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. TPO is a small molecule that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which increases the receptor's sensitivity to acetylcholine. This results in increased calcium influx into the cell, which leads to downstream effects such as increased neurotransmitter release and improved cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, particularly in tasks related to learning and memory. This compound has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have potential applications in the treatment of addiction and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has shown promising results in various studies, indicating its potential as a useful research tool. However, one limitation of this compound is its limited solubility in water, which could affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several potential future directions for research on 3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's neuroprotective and cognitive-enhancing effects. Finally, this compound could have potential applications in the treatment of various neurological disorders, and further research is needed to explore these possibilities.

Synthesis Methods

3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-aminothiophene with tosylpiperidine-3-carboxylate and subsequent reaction with chloroacetic acid. Another method involves the reaction of 2-aminothiophene with tosylpiperidine-3-carboxylate followed by reaction with cyanogen bromide. Both methods have been reported to yield this compound in good yields and purity.

Scientific Research Applications

3-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. This compound has also been shown to have neuroprotective effects, which could have potential therapeutic applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-6-8-15(9-7-13)26(22,23)21-10-2-4-14(12-21)18-19-17(20-24-18)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJJKNFMKGWYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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